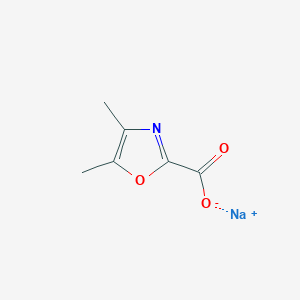
N-Hydroxyacetimidamide-2,2,2-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxyacetimidamide-2,2,2-D3 is a deuterated derivative of N-Hydroxyacetimidamide, a compound known for its applications in organic synthesis and medicinal chemistry. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various research applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Hydroxyacetimidamide-2,2,2-D3 can be synthesized through a multi-step process starting from deuterated acetic acid. The general synthetic route involves the following steps:
Formation of Deuterated Acetohydroxamic Acid: Deuterated acetic acid is reacted with hydroxylamine to form deuterated acetohydroxamic acid.
Conversion to this compound: The deuterated acetohydroxamic acid is then treated with ammonia or an amine under dehydrating conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxyacetimidamide-2,2,2-D3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can yield primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides or acyl chlorides.
Major Products
Nitriles: Formed through oxidation.
Primary Amines: Resulting from reduction.
Substituted Amidoximes: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-Hydroxyacetimidamide-2,2,2-D3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential as a prodrug and its role in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Hydroxyacetimidamide-2,2,2-D3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and proteins, altering their activity.
Pathways Involved: The compound may participate in metabolic pathways, influencing biochemical reactions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxyacetimidamide: The non-deuterated version, used in similar applications but without the benefits of isotopic labeling.
N-Hydroxyethanimidamide: Another related compound with similar chemical properties.
Uniqueness
N-Hydroxyacetimidamide-2,2,2-D3 is unique due to its deuterium content, which provides advantages in research applications, such as increased stability and the ability to trace the compound in complex biological systems.
Eigenschaften
CAS-Nummer |
1243306-75-3 |
|---|---|
Molekularformel |
C2H6N2O |
Molekulargewicht |
77.10 g/mol |
IUPAC-Name |
2,2,2-trideuterio-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4)/i1D3 |
InChI-Schlüssel |
AEXITZJSLGALNH-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=NO)N |
Kanonische SMILES |
CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide](/img/structure/B13449757.png)








